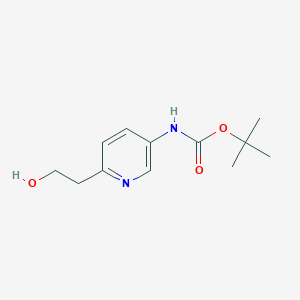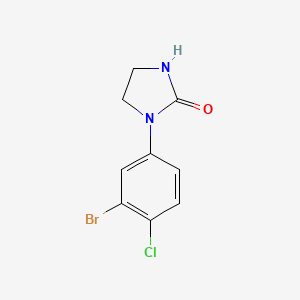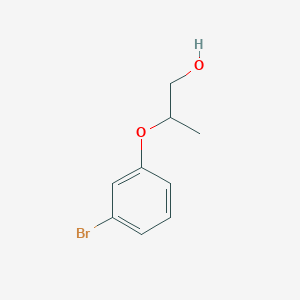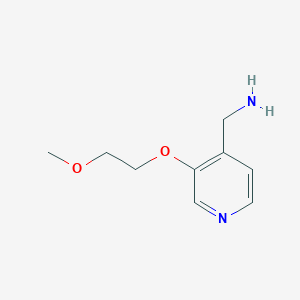
5-(Boc-amino)pyridine-2-ethanol
Descripción general
Descripción
5-(Boc-amino)pyridine-2-ethanol is a compound with the molecular formula C12H18N2O3. It is used in pharmaceutical testing . The Boc group (tert-butyl carbamate) is a common protecting group used in organic synthesis, especially for the protection of amines .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions has been described .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines can be deprotected under mild acidic conditions .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
5-(Boc-amino)pyridine-2-ethanol: is a valuable intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are found in many pharmaceuticals and play a significant role in drug design due to their biological activity .
Organocatalysis
This compound can be used in organocatalysis, particularly in the synthesis of enantiomerically enriched piperidines. The presence of the Boc group allows for selective reactions that are essential in creating compounds with specific chirality, a key factor in pharmacological effectiveness .
Dual Protection of Amino Functions
The Boc group in 5-(Boc-amino)pyridine-2-ethanol serves as a protective group for amino functions during chemical synthesis. This is particularly important in multi-step organic syntheses where selective deprotection is required .
Anion Sensing Properties
Derivatives of 5-(Boc-amino)pyridine-2-ethanol have been explored for their anion sensing properties. These compounds can be designed to selectively detect specific anions, which is valuable in environmental monitoring and diagnostics .
Development of Pharmacological Agents
The compound’s structure is conducive to the development of various pharmacological agents. Its versatility allows for the creation of a wide range of bioactive molecules, contributing to the discovery of new drugs .
Biological Activity Studies
5-(Boc-amino)pyridine-2-ethanol: can be used to study biological activity due to its structural similarity to naturally occurring compounds. It can serve as a scaffold for synthesizing molecules that interact with biological systems .
Chemical Education and Research
As a compound with multiple applications, it serves as an excellent teaching tool in chemical education, demonstrating various organic synthesis techniques and protective group strategies .
Propiedades
IUPAC Name |
tert-butyl N-[6-(2-hydroxyethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)13-8-10/h4-5,8,15H,6-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWSNGJZOQDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1407075.png)
propylamine](/img/structure/B1407076.png)



![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)




amine](/img/structure/B1407091.png)

![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)
